molecular formula C16H13N B11888100 4-((1H-Inden-1-ylidene)methyl)aniline

4-((1H-Inden-1-ylidene)methyl)aniline

Cat. No.: B11888100
M. Wt: 219.28 g/mol
InChI Key: GISMNWZLKDONAA-UHFFFAOYSA-N
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Description

4-((1H-Inden-1-ylidene)methyl)aniline is an organic compound that features an indene moiety linked to an aniline group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Inden-1-ylidene)methyl)aniline typically involves the condensation of 1H-indene-1-carbaldehyde with aniline. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-((1H-Inden-1-ylidene)methyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amines.

Scientific Research Applications

4-((1H-Inden-1-ylidene)methyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-((1H-Inden-1-ylidene)methyl)aniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with 4-((1H-Inden-1-ylidene)methyl)aniline.

    Aniline Derivatives: Compounds such as N-phenyl-1-naphthylamine and N-phenyl-2-naphthylamine are structurally related due to the presence of the aniline group.

Uniqueness: this compound is unique due to its specific combination of the indene and aniline moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

4-(inden-1-ylidenemethyl)aniline

InChI

InChI=1S/C16H13N/c17-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,17H2

InChI Key

GISMNWZLKDONAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N

Origin of Product

United States

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